CP-66713
Overview
Description
CP-66713 is a chemical compound known for its diverse biological activities. It is part of the triazoloquinoxaline family, which is recognized for its potential therapeutic applications, particularly as adenosine receptor antagonists . This compound has garnered interest due to its unique structural features and promising pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions .
Mode of Action
This compound interacts with the A2B receptor, potentially antagonizing its function . Antagonism of the A2B receptor has been correlated with anticancer activity . The compound’s interaction with the receptor may result in changes that inhibit the receptor’s normal function, thereby exerting its therapeutic effects .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, a major mechanism for tumor growth . Thus, the compound’s action on the A2B receptor may influence these biochemical pathways.
Result of Action
The compound’s action on the A2B receptor may lead to a reduction in metastasis and regulation of oral squamous cell carcinoma . Additionally, the compound has shown promising cytotoxic activity, with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-66713 typically involves the following steps:
Formation of Quinoxaline Core: The process begins with the reaction of o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Chlorination: The quinoxaline derivative is then treated with thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.
Cyclization: The dichloroquinoxaline undergoes cyclization with phenylhydrazine and sodium acetate to form the triazoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
CP-66713 undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and hydrazines are commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chloro group.
Oxidized and Reduced Forms: Different oxidation states of the compound.
Cyclized Products: Fused ring systems with enhanced biological activity.
Scientific Research Applications
CP-66713 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 4-Amino-[1,2,4]triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[4,3-a]quinoxaline derivatives
Uniqueness
CP-66713 stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its chloro and phenyl groups contribute to its high affinity for adenosine receptors, making it a potent antagonist . Additionally, its structural framework allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBENJWAFQLORQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238743 | |
Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91896-57-0 | |
Record name | CP 66713 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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